![molecular formula C9H9NO4 B15217927 (R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of benzo[d][1,3]dioxole-5-carboxaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the amino acid derivative through amination reactions, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic methods may also be employed to enhance stereoselectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzo[d][1,3]dioxole ring to dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
科学的研究の応用
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling.
類似化合物との比較
2-Amino-2-phenylacetic acid: Lacks the benzo[d][1,3]dioxole moiety but shares the amino acid structure.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Contains a hydroxyl group on the aromatic ring, offering different reactivity and biological activity.
2-Amino-2-(3,4-dimethoxyphenyl)acetic acid: Features methoxy groups, affecting its electronic properties and interactions.
Uniqueness: ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct electronic and steric properties. This structural feature can enhance its binding interactions and biological activity compared to similar compounds.
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)/t8-/m1/s1 |
InChIキー |
VFERSVITJKMHLM-MRVPVSSYSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](C(=O)O)N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


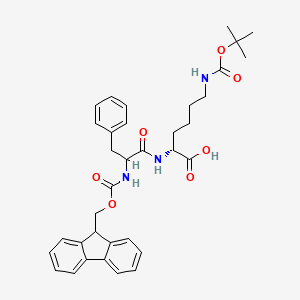
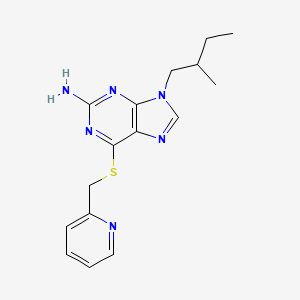

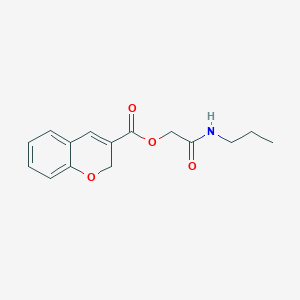

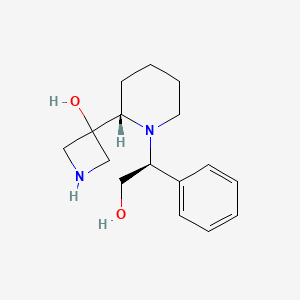
![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)
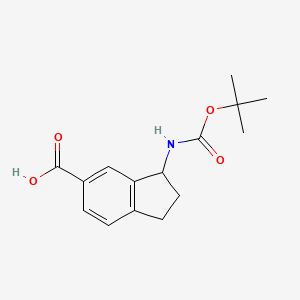
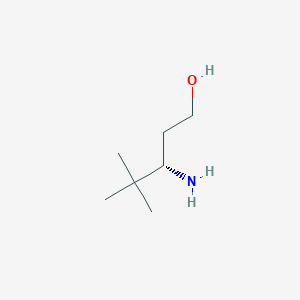
![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
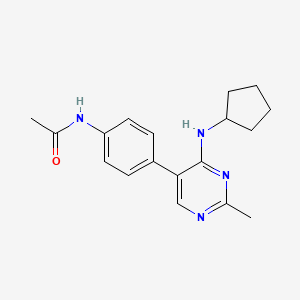
![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
